1-(2-Bromo-5-fluorobenzyl)pyrrolidine
Overview
Description
1-(2-Bromo-5-fluorobenzyl)pyrrolidine is an organic compound with the molecular formula C11H13BrFN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, substituted with a 2-bromo-5-fluorobenzyl group
Preparation Methods
The synthesis of 1-(2-Bromo-5-fluorobenzyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluorobenzyl bromide and pyrrolidine.
Reaction Conditions: The reaction between 2-bromo-5-fluorobenzyl bromide and pyrrolidine is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
1-(2-Bromo-5-fluorobenzyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic ring or the pyrrolidine ring, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules by forming carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Scientific Research Applications
1-(2-Bromo-5-fluorobenzyl)pyrrolidine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Organic Synthesis: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activity.
Medicinal Chemistry: Researchers explore its derivatives for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)pyrrolidine depends on its specific application. In medicinal chemistry, its effects are often mediated through interactions with molecular targets such as receptors or enzymes. The compound may bind to neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
1-(2-Bromo-5-fluorobenzyl)pyrrolidine can be compared with similar compounds such as:
1-(2-Bromo-5-fluorobenzoyl)pyrrolidine: This compound has a similar structure but with a carbonyl group instead of a methylene group, leading to different reactivity and applications.
1-(5-Bromo-2-fluorobenzoyl)pyrrolidine:
1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone: This compound contains a pyrrolidinone ring instead of a pyrrolidine ring, which influences its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-11-4-3-10(13)7-9(11)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOABUXVZQCMBJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901239338 | |
Record name | Pyrrolidine, 1-[(2-bromo-5-fluorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901239338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704065-17-7 | |
Record name | Pyrrolidine, 1-[(2-bromo-5-fluorophenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 1-[(2-bromo-5-fluorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901239338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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